

Zectran (Mexacarbate): A Technical Guide to its Historical Research Applications

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Compound of Interest

Compound Name: Mexacarbate

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Introduction

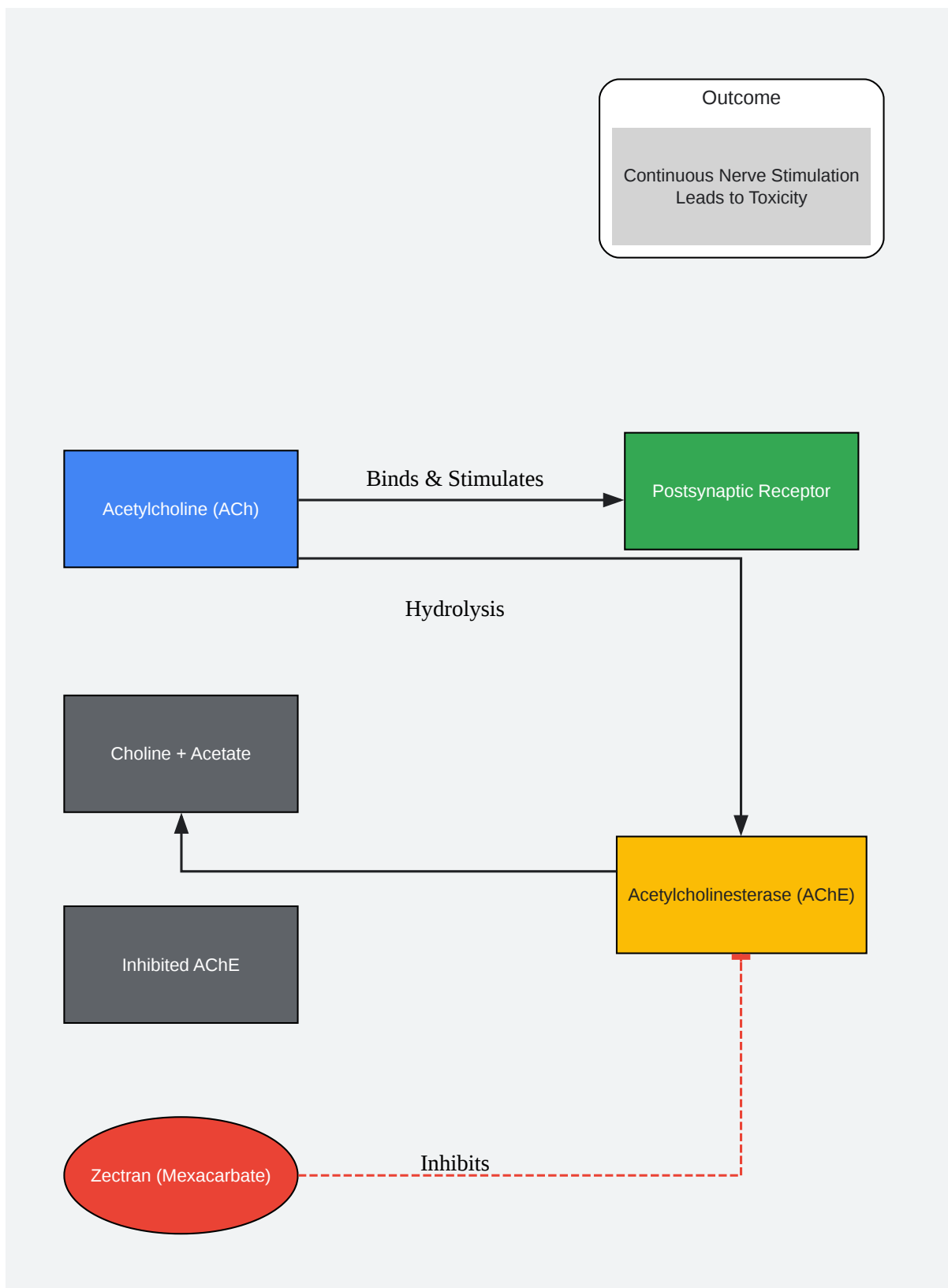
Zectran, the trade name for the carbamate pesticide **mexacarbate**, was first introduced in 1961 by Dow Chemical Company.[1] Notably, it was one of the earliest biodegradable pesticides developed.[1] Although now considered obsolete or discontinued by the World Health Organization, Zectran's history provides a valuable case study in pesticide research, encompassing studies on its efficacy, mechanism of action, environmental fate, and toxicology. [1] This technical guide synthesizes the historical research applications of Zectran, presenting key data, experimental methodologies, and a visual representation of its biochemical interactions.

Core Mechanism of Action: Cholinesterase Inhibition

Zectran, like other carbamate pesticides, exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at synaptic junctions. By inhibiting AChE, Zectran causes an accumulation of ACh, leading to continuous nerve stimulation.[3] This overstimulation of the nervous system results in symptoms such as muscle twitching, paralysis, and in severe cases, death due to respiratory failure.[3][4][5] One of

Zectran's metabolites, 4-methylamino-3,5-xylyl-N-methylcarbamate, has been reported to be an even more potent inhibitor of acetylcholinesterase in vitro than the parent compound.[2]

Signaling Pathway: Acetylcholinesterase Inhibition by Zectran



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Caption: Cholinesterase inhibition by Zectran.

Environmental Fate and Persistence

The environmental persistence of Zectran has been a significant area of research, focusing on its degradation in aquatic and terrestrial ecosystems. Studies have shown that Zectran is relatively non-persistent and degrades rapidly through biological and photochemical processes. [6]

Aquatic Environment

In aquatic systems, the persistence of Zectran is highly dependent on pH and temperature.[2] [7] Hydrolysis is a major degradation pathway.[2][6] Field studies in a forest environment showed that after aerial application, Zectran concentrations in stream and pond water dropped below detection limits within 12 hours and 3 days, respectively.[8] The primary metabolites identified in water and aquatic plants were 4-methylamino and 4-amino-3,5-xylyl methylcarbamates, and the phenol, 4-dimethylamino-3,5-xylenol, indicating that demethylation and hydrolysis are the main metabolic routes.[6][8]

Parameter	Condition	Half-life (days)
Hydrolysis	pH 5.94, 20°C	46.5
Hydrolysis	pH 7.0, 20°C	25.7
Hydrolysis	pH 8.42, 20°C	4.6
¹⁴ CO ₂ Evolution (Sandy Loam)	Aerobic	7.31
¹⁴ CO ₂ Evolution (Clay Loam)	Aerobic	8.88
¹⁴ CO ₂ Evolution (Sandy Loam)	Submerged	7.72
¹⁴ CO ₂ Evolution (Clay Loam)	Submerged	9.32

Table 1: Environmental Degradation Half-life of Zectran.[2]

Terrestrial Environment

In soil, Zectran has the potential to leach into groundwater if not degraded first.[2] However, studies using ¹⁴C-labeled **mexacarbate** in sandy loam and clay loam forest litters demonstrated rapid degradation under both aerobic and submerged conditions.[2]

Experimental Protocol: Aquatic Persistence Study

A representative experimental protocol for studying the persistence of Zectran in an aquatic environment can be summarized as follows:

- **Test System:** A controlled aquatic environment, such as microcosms or field plots including ponds and streams.
- **Application:** Introduction of a known concentration of Zectran. In field studies, this often involved aerial application to simulate real-world usage.[6][8]
- **Sampling:** Collection of water, sediment, and biological samples (e.g., aquatic plants, invertebrates, fish) at predetermined time intervals post-application.[8]
- **Residue Analysis:** Extraction of Zectran and its metabolites from the collected samples. Analysis is typically performed using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9][10]
- **Data Analysis:** Calculation of the dissipation rate and half-life of Zectran in different environmental compartments.

Toxicology Studies

Extensive toxicological research has been conducted to determine the effects of Zectran on both target pests and non-target organisms.

Invertebrate and Vertebrate Toxicity

Zectran has been shown to be highly effective against a range of insect pests, including the eastern spruce budworm.[6] However, its high acute toxicity extends to many non-target wildlife species, particularly birds.[5] Mammals have generally been found to be less susceptible to acute oral doses than birds.[5] Dermal toxicity, in contrast, is low.[5]

Species	LD50 (mg/kg)
Lesser Sandhill Crane	1.0 - 4.5
Canada Goose	2.64
Mourning Dove	2.83
Mallard Duck	3.0
Ring-necked Pheasant	4.5
House Finch	4.76
Chukar Partridge	5.24
Albino Sprague-Dawley Rat	14.1
Mule Deer	20.0 - 30.0
House Sparrow	50.4
Bullfrog	283.0 - 800.0

Table 2: Acute Oral LD50 of Zectran in Various Wildlife Species.[5]

Experimental Protocol: Acute Oral Toxicity Study

The determination of acute oral toxicity (LD50) in wildlife species typically follows a standardized protocol:

- **Test Animals:** A homogenous group of a specific species, often pen-reared or acclimated to captivity.[5]
- **Dosage Preparation:** Zectran is dissolved in a suitable vehicle to prepare a range of concentrations.
- **Administration:** A single oral dose is administered to different groups of animals, with each group receiving a different dose level.

- Observation: Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.[5]
- LD50 Calculation: The lethal dose for 50% of the test population (LD50) is calculated using statistical methods.

Carcinogenicity Studies

A bioassay of technical grade **mexacarbate** for potential carcinogenicity was conducted using Osborne-Mendel rats and B6C3F1 mice.[11] The study involved administering **mexacarbate** in the feed at two different concentrations for an extended period.[11] The results of this specific bioassay are not detailed in the provided search results.

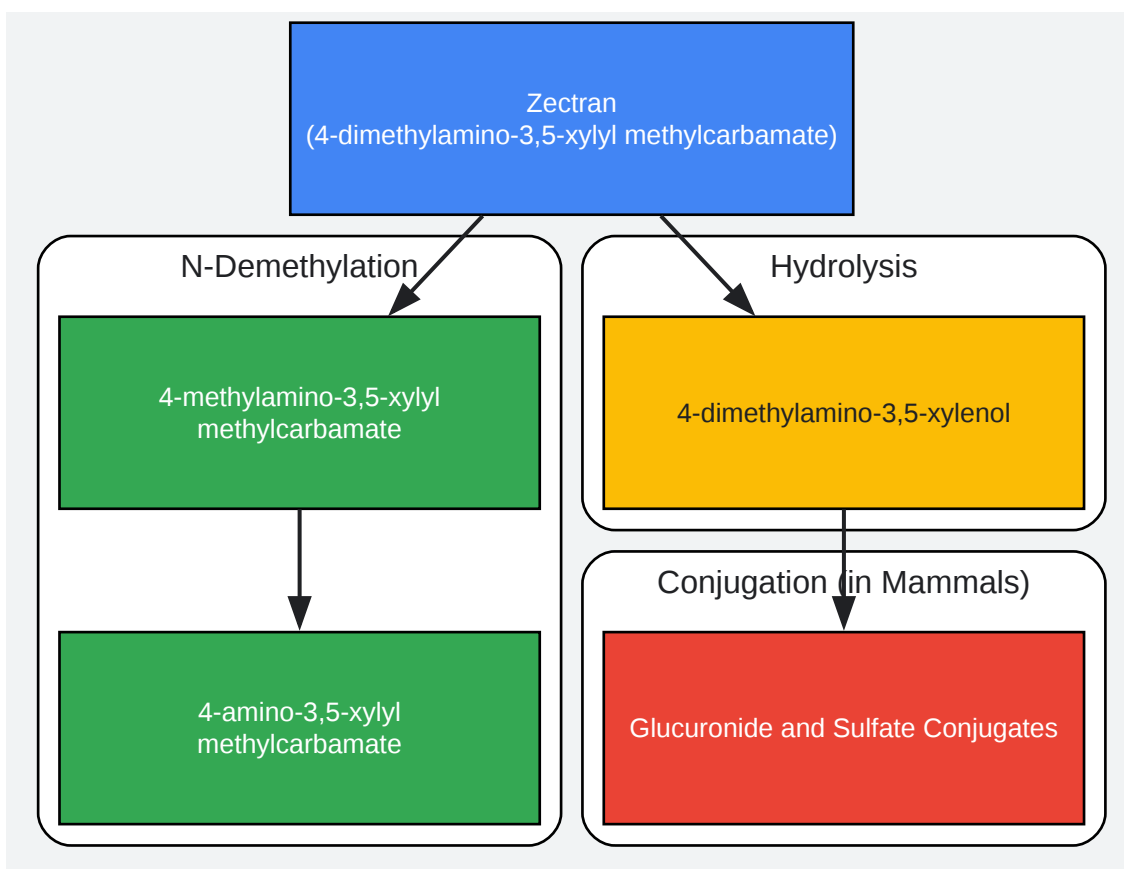
Metabolism of Zectran

The metabolism of Zectran has been investigated in various organisms, including insects, mammals, and plants. The primary metabolic pathways involve hydrolysis and demethylation.[2][6]

In dogs, orally administered ¹⁴C-labeled Zectran was primarily excreted in the urine (75%) and feces (25%).[2] The major urinary metabolites were the glucuronide and sulfate conjugates of 4-dimethylamino-3,5-xyleneol.[2] Other metabolites included 2,6-dimethylhydroquinone.[2][11]

In insects such as the spruce budworm, tobacco budworm, and housefly, Zectran is converted into several metabolites, including 4-methylamino-, 4-amino-, 4-methylformamido-, and 4-formamido-3,5-xylyl-methylcarbamates.[2]

Metabolic Pathways of Zectran



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Caption: Primary metabolic pathways of Zectran.

Conclusion

The historical research on Zectran (**mexacarbate**) provides a comprehensive look into the lifecycle of a first-generation biodegradable pesticide. Studies on its mechanism of action firmly established it as a potent cholinesterase inhibitor. Environmental fate research highlighted its relatively rapid degradation, particularly in aquatic systems, with hydrolysis and demethylation being key processes. Toxicological evaluations revealed high acute toxicity to a broad range of non-target species, especially avian wildlife, which likely contributed to its eventual discontinuation. The detailed metabolic pathways elucidated in various organisms have contributed to our broader understanding of how xenobiotics are processed. While no longer in use, the body of research on Zectran remains a valuable resource for scientists in environmental science, toxicology, and the development of safer and more sustainable pest control agents.

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